L-Asparaginyl-L-tyrosyl-2-methylalanine
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Overview
Description
L-Asparaginyl-L-tyrosyl-2-methylalanine is a synthetic peptide composed of three amino acids: L-asparagine, L-tyrosine, and 2-methylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-tyrosyl-2-methylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-asparagine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-tyrosine, is coupled to the deprotected amine group using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: The deprotection and coupling steps are repeated for the addition of 2-methylalanine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-tyrosyl-2-methylalanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
Oxidation: Dityrosine, quinones, and other oxidative derivatives.
Reduction: Reduced peptides with free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Asparaginyl-L-tyrosyl-2-methylalanine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the design of peptide-based drugs.
Industry: Utilized in the development of biosensors and biocatalysts for various industrial processes.
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-tyrosyl-2-methylalanine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular processes. The molecular targets and pathways involved can vary, but typically include binding to active sites on enzymes or receptors, altering their activity or function.
Comparison with Similar Compounds
Similar Compounds
L-Alanine, L-asparaginyl-L-tyrosyl: A similar peptide with alanine instead of 2-methylalanine.
L-Seryl-L-asparaginyl-L-tyrosyl-L-seryl-L-leucylglycyl-L-methionine: A longer peptide with additional amino acids.
Uniqueness
L-Asparaginyl-L-tyrosyl-2-methylalanine is unique due to the presence of 2-methylalanine, which can confer different physicochemical properties compared to other peptides. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Properties
CAS No. |
832078-36-1 |
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Molecular Formula |
C17H24N4O6 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C17H24N4O6/c1-17(2,16(26)27)21-15(25)12(7-9-3-5-10(22)6-4-9)20-14(24)11(18)8-13(19)23/h3-6,11-12,22H,7-8,18H2,1-2H3,(H2,19,23)(H,20,24)(H,21,25)(H,26,27)/t11-,12-/m0/s1 |
InChI Key |
JSUCLSVNGHCNHR-RYUDHWBXSA-N |
Isomeric SMILES |
CC(C)(C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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